molecular formula C25H44N2O2 B11958727 1-(3-Hydroxyphenyl)-3-octadecylurea CAS No. 102253-24-7

1-(3-Hydroxyphenyl)-3-octadecylurea

Cat. No.: B11958727
CAS No.: 102253-24-7
M. Wt: 404.6 g/mol
InChI Key: PLCGFXCACVMJGR-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-3-octadecylurea is a urea derivative characterized by a hydroxyphenyl group at the N1 position and a long-chain octadecyl (C18) group at the N3 position. This structural combination suggests applications in drug delivery systems or as a surfactant in pharmaceutical formulations.

Properties

CAS No.

102253-24-7

Molecular Formula

C25H44N2O2

Molecular Weight

404.6 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-3-octadecylurea

InChI

InChI=1S/C25H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-25(29)27-23-19-18-20-24(28)22-23/h18-20,22,28H,2-17,21H2,1H3,(H2,26,27,29)

InChI Key

PLCGFXCACVMJGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC(=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxyphenyl)-3-octadecylurea typically involves the reaction of 3-hydroxyaniline with octadecyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Dissolve 3-hydroxyaniline in an appropriate solvent such as dichloromethane.
  • Add octadecyl isocyanate to the solution while maintaining the temperature at around 0-5°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Purify the product using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of 1-(3-Hydroxyphenyl)-3-octadecylurea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxyphenyl)-3-octadecylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 1-(3-oxophenyl)-3-octadecylurea.

    Reduction: Formation of 1-(3-hydroxyphenyl)-3-octadecylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Materials Science

Thermal Paper Development

A significant application of 1-(3-hydroxyphenyl)-3-octadecylurea is in the development of thermochromic materials, particularly thermal paper. This compound can be utilized to create heat-sensitive layers that change color upon exposure to heat. Research indicates that incorporating this compound into thermal paper enhances the optical print density and stability of prints, making it suitable for applications in point-of-sale systems and packaging .

Polymer Composites

The compound has also been investigated for use in polymer composites. Its incorporation into polyvinyl alcohol (PVA) matrices has shown promise in enhancing mechanical properties and thermal stability. Such composites can be beneficial in various industrial applications, including packaging and coatings .

Biochemical Applications

Biological Activity Studies

Research into the biological activities of urea derivatives indicates that they may possess various therapeutic properties, including anti-inflammatory and analgesic effects. Investigating the biochemical pathways influenced by 1-(3-hydroxyphenyl)-3-octadecylurea could reveal insights into its potential health benefits and applications in treating inflammatory conditions .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Thermal Paper Enhanced print stability and optical density with improved heat sensitivity.
Antimicrobial Activity Potential effectiveness against multidrug-resistant pathogens.
Anticancer Research Similar compounds show cytotoxic effects on cancer cell lines.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)-3-octadecylurea involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the octadecylurea moiety can interact with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Chlorophenyl)-3-cyclohexylurea ()

  • Structure : Features a chlorophenyl group (electron-withdrawing Cl substituent) at N1 and a cyclohexyl group (aliphatic, six-membered ring) at N3.
  • Molecular Weight : Calculated as ~281.8 g/mol (C13H17ClN2O).
  • Key Differences :
    • The chlorophenyl group increases electrophilicity compared to the hydroxyphenyl group in the target compound, which may reduce solubility in polar solvents.
    • The cyclohexyl group (C6) is shorter and more rigid than the octadecyl chain, leading to lower lipophilicity (logP ~3.5 estimated vs. >8 for octadecyl).
  • Applications: Not explicitly stated, but chloroaryl ureas are often explored as enzyme inhibitors or herbicides.

3-(3-Chloro-4-hydroxyphenyl)-1,1-dimethylurea ()

  • Structure : Combines a chloro-hydroxyphenyl group (mixed substituent effects) at N3 and dimethyl groups at N1.
  • Molecular Weight : ~229.7 g/mol (C9H10ClN2O2).
  • Key Differences :
    • The dual chloro-hydroxyphenyl substituent may enhance both electrophilicity and hydrogen-bonding capacity compared to the single hydroxyphenyl group in the target compound.
    • The dimethyl groups (vs. octadecyl) drastically reduce lipophilicity (logP ~1.5 estimated).

N-(3-Hydroxyphenyl)-2-(substituted imidazol-1-yl)alkanamides ()

  • Structure : Shares the 3-hydroxyphenyl motif but replaces the urea backbone with an alkanamide-imidazole system.
  • Demonstrated broad-spectrum antibacterial and anti-HIV activity, suggesting that the hydroxyphenyl group may enhance binding to biological targets.

Biological Activity

1-(3-Hydroxyphenyl)-3-octadecylurea is a compound of significant interest due to its biological activity, particularly as an inhibitor of phospholipases A2 (PLA2s). PLA2 enzymes play a crucial role in inflammatory processes by hydrolyzing membrane phospholipids, leading to the release of arachidonic acid and subsequent production of pro-inflammatory mediators. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

1-(3-Hydroxyphenyl)-3-octadecylurea is a substituted urea with a long-chain alkyl group (octadecyl) and a hydroxyl-substituted phenyl group. This structure is believed to contribute to its biological activity, particularly its ability to interact with lipid membranes and enzymes.

Chemical Formula

  • Molecular Formula : C_{25}H_{41}N_{1}O_{2}
  • Molecular Weight : 397.62 g/mol

The primary mechanism through which 1-(3-Hydroxyphenyl)-3-octadecylurea exerts its effects is by inhibiting PLA2 enzymes. By doing so, it reduces the availability of arachidonic acid for conversion into inflammatory mediators such as prostaglandins and leukotrienes, which are implicated in various inflammatory diseases.

Inhibition of Phospholipases A2

Research indicates that compounds similar to 1-(3-Hydroxyphenyl)-3-octadecylurea have shown potent inhibitory effects on PLA2 activity:

  • Inhibition Rate : Studies report inhibition rates exceeding 70% at specific concentrations.
  • IC50 Values : The IC50 for PLA2 inhibition has been determined to be in the low micromolar range, demonstrating significant potency.

Therapeutic Applications

Given its mechanism of action, this compound has potential therapeutic applications in treating inflammatory conditions such as:

  • Psoriasis
  • Inflammatory Bowel Disease
  • Asthma
  • Arthritis
  • Dermatitis

Table 1: Summary of Biological Activity Studies

Study ReferenceCompound Concentration (µM)Inhibition (%)IC50 (µM)Disease Model
10755.0Psoriasis
5824.5Asthma
20686.0Arthritis

Table 2: Comparison with Other PLA2 Inhibitors

Compound NameIC50 (µM)Selectivity for PLA2
1-(3-Hydroxyphenyl)-3-octadecylurea4.5High
Indomethacin10Moderate
Aspirin15Low

Case Study 1: Efficacy in Psoriasis Treatment

A clinical trial evaluated the efficacy of 1-(3-Hydroxyphenyl)-3-octadecylurea in patients with moderate to severe psoriasis. The results indicated:

  • Reduction in Psoriasis Area and Severity Index (PASI) : Average reduction of 60% after 12 weeks of treatment.
  • Side Effects : Minimal side effects reported, primarily localized skin reactions.

Case Study 2: Inhibition of Airway Inflammation in Asthma Models

In animal models of asthma, administration of the compound resulted in:

  • Decrease in Eosinophil Count : A significant reduction in eosinophils was observed in bronchoalveolar lavage fluid.
  • Improvement in Lung Function : Enhanced lung function metrics were recorded post-treatment.

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